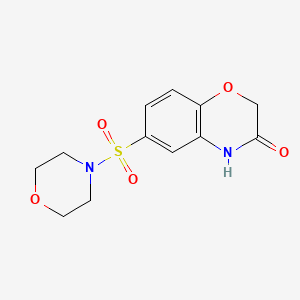
6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine” has a CAS Number of 712344-24-6 and a molecular weight of 328.35 . Another related compound is “2,3,4,5,6-Pentafluorophenyl 2-(4-morpholinylsulfonyl)benzoate” with a molecular weight of 437.34 .
Molecular Structure Analysis
The molecular formula of “N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine” is C13H16N2O6S . For “2,3,4,5,6-Pentafluorophenyl 2-(4-morpholinylsulfonyl)benzoate”, the molecular formula is C17H12F5NO5S .Physical And Chemical Properties Analysis
“N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine” has a density of 1.4±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .作用機序
6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one irreversibly binds to the active site of serine proteases, such as trypsin and chymotrypsin, by forming a covalent bond with the serine residue. This prevents the protease from cleaving peptide bonds in proteins and leads to the inhibition of protease activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a protease inhibitor, this compound has been shown to inhibit phospholipase A2, an enzyme involved in the generation of inflammatory mediators. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One of the main advantages of 6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is its ability to irreversibly inhibit proteases, which allows for the isolation and study of intact proteins. However, this compound can also be toxic to cells at high concentrations and can interfere with other biochemical assays. Additionally, this compound is not effective against all proteases and may need to be used in combination with other inhibitors.
将来の方向性
There are several areas of future research that could be explored with 6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one. One potential area of research is the development of new protease inhibitors that are more specific and effective than this compound. Another area of research is the use of this compound in the study of protein-protein interactions and the identification of new drug targets. Finally, the potential use of this compound in the treatment of inflammatory and neurodegenerative diseases could also be explored.
合成法
6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one can be synthesized by reacting p-nitrophenyl chloroformate with morpholine to form p-nitrophenyl morpholinoformate. This intermediate is then reacted with sodium sulfite to form this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
科学的研究の応用
6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is widely used in biochemical and physiological research as a protease inhibitor. Proteases are enzymes that break down proteins, and this compound inhibits these enzymes by irreversibly binding to their active sites. This prevents protein degradation and allows for the isolation and study of intact proteins.
Safety and Hazards
特性
IUPAC Name |
6-morpholin-4-ylsulfonyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c15-12-8-19-11-2-1-9(7-10(11)13-12)20(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFBMAYNZQTWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

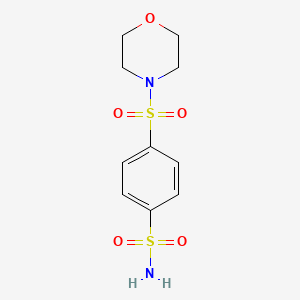
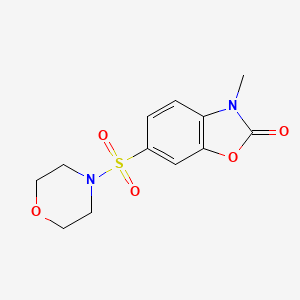
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)
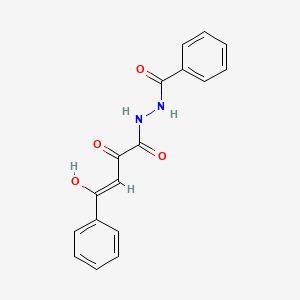
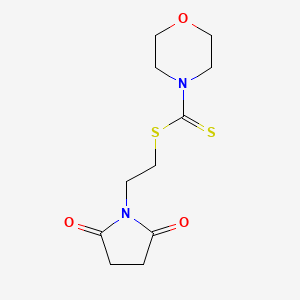
![2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5917795.png)
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)
![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)
![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)
![N-[3-(diethylamino)propyl]-4-ethoxybenzamide](/img/structure/B5917834.png)
![methyl (3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5917843.png)
![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5917854.png)
methyl]amino}phenyl)benzamide](/img/structure/B5917862.png)